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molecular formula C7H6BrNO B057736 2-Acetyl-6-bromopyridine CAS No. 49669-13-8

2-Acetyl-6-bromopyridine

Cat. No. B057736
M. Wt: 200.03 g/mol
InChI Key: RUJTWTUYVOEEFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05817774

Procedure details

To a solution of 2,6-dibromopyridine (0.75 mol) in 2000 ml of anhydrous ether, which was cooled to -60° C. under N2, was added a solution of n-butyllithium in hexane (0.75 mol) over 15 min. The reaction mixture was cooled to -80° C. and a solution of dimethylacetamide (0.86 mol) in 70 ml anhydrous ether was added slowly over 1 hour. After stirring the mixture for 15 min, a solution of NH4Cl (0.93 mol) in 150 ml of water was added slowly over 8 min. After stirring an additional 45 min at room temperature, the aqueous layer was separated and extracted with 500 ml of ether. The combined organic layer was washed with water (2×800 ml), dried (MgSO4), filtered, and stripped on a rotary evaporator to yield 159 g of the desired product. This material was distilled at 80° C./0.1 mm Hg to give a near colorless oil that crystallized readily on cooling.
Quantity
0.75 mol
Type
reactant
Reaction Step One
Name
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.75 mol
Type
reactant
Reaction Step Two
Quantity
0.86 mol
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.93 mol
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.C([Li])CCC.CCCCCC.[CH3:20][C:21](N(C)C)=[O:22].[NH4+].[Cl-]>CCOCC.O>[C:21]([C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1)(=[O:22])[CH3:20] |f:4.5|

Inputs

Step One
Name
Quantity
0.75 mol
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
2000 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.75 mol
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0.86 mol
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
0.93 mol
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring an additional 45 min at room temperature
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 500 ml of ether
WASH
Type
WASH
Details
The combined organic layer was washed with water (2×800 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
stripped on a rotary evaporator

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)C1=NC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 159 g
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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